

Subchronic Toxicity Assessment of Tridecyl Acetate in Rodent Models: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Tridecyl acetate	
Cat. No.:	B091069	Get Quote

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These application notes and protocols provide a comprehensive overview of the methodology for evaluating the subchronic toxicity of **Tridecyl acetate** in animal models, specifically focusing on a 90-day oral toxicity study in rats. The information is collated from established research and standardized guidelines to ensure robust and reproducible study design.

Introduction

Tridecyl acetate is a compound with various industrial applications. Understanding its toxicological profile is crucial for assessing potential risks to human health and the environment. Subchronic toxicity studies are designed to evaluate the adverse effects of repeated exposure to a substance over a period of 90 days. This duration allows for the identification of target organs, the characterization of dose-response relationships, and the determination of a No-Observed-Adverse-Effect Level (NOAEL).[1]

The following sections detail the experimental design, key parameters to be evaluated, and specific protocols for conducting a 90-day subchronic oral toxicity study of **Tridecyl acetate** in Sprague-Dawley rats.

Quantitative Data Summary



The following tables summarize the key quantitative findings from a 13-week (90-day) oral toxicity study of **Tridecyl acetate** in Sprague-Dawley rats.[2]

Table 1: Effects on Organ Weights

Organ	Sex	Dose (g/kg/day)	Observation Time	% Change from Control
Liver	Male & Female	0.5	45 days & 90 days	Increased
Liver	Male & Female	1.0	45 days & 90 days	Increased
Kidney	Male & Female	0.5	90 days	Increased
Kidney	Male & Female	1.0	90 days	Increased

Table 2: Serum Chemistry Alterations

Parameter	Sex	Dose (g/kg/day)	Observation Time	% Change from Control
Glucose	Male	0.5	45 days & 90 days	Slightly Decreased
Glucose	Male	1.0	45 days & 90 days	Slightly Decreased

Table 3: Summary of Key Histopathological Findings

Finding	Target Organ	Sex	Dose (g/kg/day)
Hydrocarbon Nephropathy	Kidney	Male	0.5 and 1.0

Experimental Protocols



This section provides detailed methodologies for the key experiments involved in the subchronic toxicity evaluation of **Tridecyl acetate**. These protocols are based on the published study on **Tridecyl acetate** and are supplemented with details from the OECD Guideline for the Testing of Chemicals, Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents.[3] [4][5]

Animal Model and Husbandry

- · Species: Sprague-Dawley rats.
- Age: Young, healthy animals, post-weaning and prior to 9 weeks of age.[5]
- Sex: Equal numbers of males and females.
- Group Size: At least 10 animals per sex per group.[3][4]
- Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 3°C), and relative humidity (30-70%).
- Diet: Standard laboratory rodent chow and water available ad libitum.

Dosing and Administration

- Test Substance: Tridecyl acetate.
- · Vehicle: Distilled water.
- Route of Administration: Oral gavage.
- · Dose Levels:
 - Control Group: Vehicle only (1.0 g/kg/day).
 - Low Dose Group: 0.1 g/kg/day.
 - Mid Dose Group: 0.5 g/kg/day.
 - High Dose Group: 1.0 g/kg/day.



- Frequency: Once daily, 5 days per week.
- Duration: 13 weeks (90 days).
- Animal Restraint: Gently restrain the rat, ensuring the head and body are aligned to create a straight path to the esophagus.
- Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion length.[2]
- Substance Administration: Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus to the pre-measured depth. Administer the substance slowly.[6][7]
- Post-Administration Observation: Monitor the animal for a short period after dosing for any signs of distress.[8][9]

In-Life Observations

- Clinical Signs: Observe animals daily for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior patterns.
- Body Weight: Record individual animal body weights shortly before the first exposure and at least once a week thereafter.
- Food and Water Consumption: Measure weekly.

Clinical Pathology

Blood and urine samples are collected for analysis at an interim point (e.g., 45 days) and at the termination of the study (90 days).

- Blood Sampling: Collect blood from a recognized site (e.g., retro-orbital sinus or jugular vein under anesthesia) into appropriate anticoagulant tubes for hematology and plain tubes for serum chemistry.
- Hematology Parameters:



- Red blood cell (RBC) count
- White blood cell (WBC) count (total and differential)
- Hemoglobin (HGB)
- Hematocrit (HCT)
- Mean Corpuscular Volume (MCV)
- Mean Corpuscular Hemoglobin (MCH)
- Mean Corpuscular Hemoglobin Concentration (MCHC)
- Platelet count
- Serum Chemistry Parameters:
 - Liver Function: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST),
 Alkaline phosphatase (ALP), Total bilirubin
 - Kidney Function: Blood Urea Nitrogen (BUN), Creatinine
 - Metabolic: Glucose, Total protein, Albumin, Globulin, Cholesterol, Triglycerides
 - o Electrolytes: Sodium, Potassium, Chloride

Terminal Procedures and Pathology

At the end of the 90-day study period, all surviving animals are euthanized for pathological examination.

- Gross Necropsy: Perform a full gross necropsy on all animals, which includes examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
- Organ Weights: Weigh the following organs: liver, kidneys, adrenals, testes, epididymides, uterus, ovaries, thymus, spleen, brain, and heart.

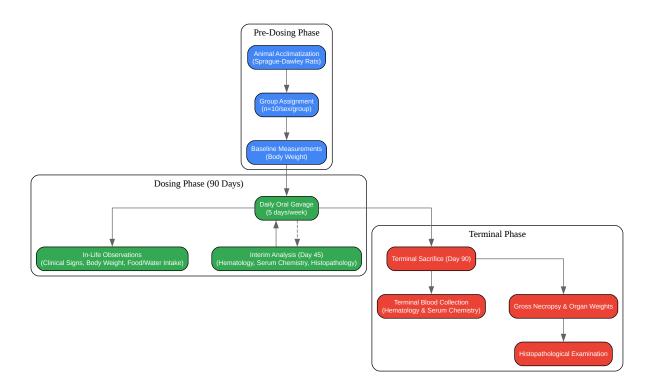


- Tissue Collection and Preservation: Preserve the above organs and a comprehensive list of other tissues in a suitable fixative (e.g., 10% neutral buffered formalin) for potential future histopathological examination.
- · Histopathology:
 - Examine all tissues from the control and high-dose groups microscopically.
 - Examine any gross lesions and the target organs (liver and kidneys in this case) from all dose groups.
 - For the male rat kidneys, special attention should be paid to the characteristics of hydrocarbon nephropathy, which includes the accumulation of hyaline droplets in the proximal convoluted tubules.[10][11][12]

Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of the subchronic toxicity study.





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Caption: Experimental workflow for the 90-day subchronic oral toxicity study of **Tridecyl acetate**.





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